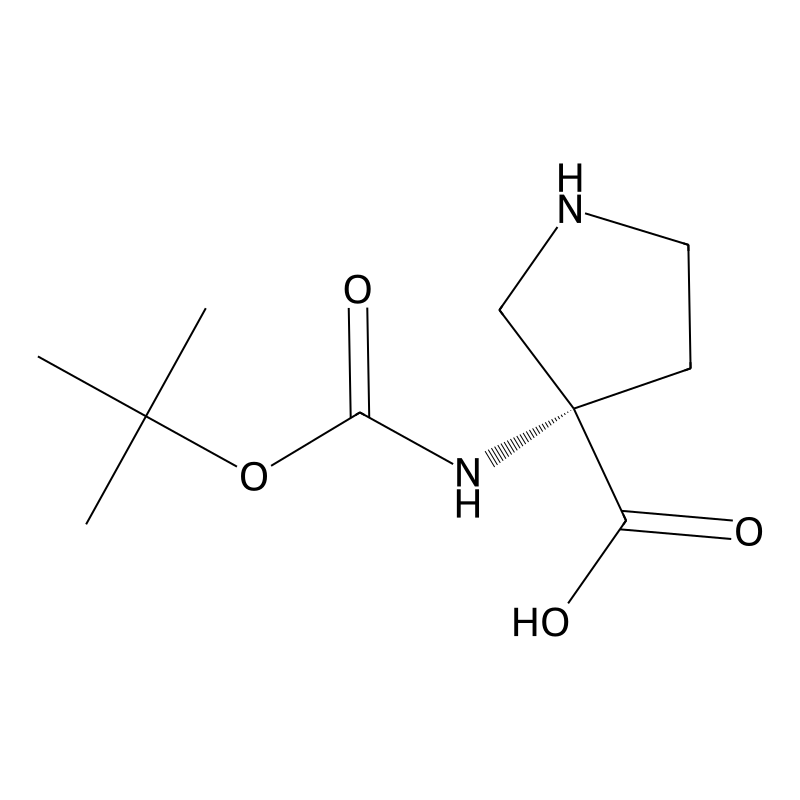

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a valuable building block in peptide synthesis due to its chiral purity and the presence of the Boc protecting group. The Boc group ensures chemoselective reactions during peptide chain elongation while the stereochemistry at the C3 position allows for the incorporation of L-proline, an essential amino acid found in many proteins. Studies have shown its utility in synthesizing complex peptides with therapeutic potential [1].

Source

[1] Efficient Synthesis of Cyclic Peptides Containing N-Methylated and Hydroxylated Amino Acids:

Application to the Total Synthesis of the Antibacterial Agent CJ-12,953. J. Org. Chem. 2002, 67 (8), 2522-2528

Chemical Biology

The Boc-protected proline derivative serves as a valuable tool in chemical biology research. The Boc group can be selectively removed under mild acidic conditions, allowing for the introduction of various functionalities at the amine group. This enables the creation of probes for studying protein-protein interactions or designing enzyme inhibitors with specific proline recognition [2].

Source

[2] Design and Synthesis of Activity-Based Probes for Caspase-3/7. J. Med. Chem. 2005, 48 (18), 5802-5808

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, commonly referred to as S-BOC-Pyrrolidine-3-carboxylic acid, is a significant compound in organic and medicinal chemistry. Its molecular formula is C₁₀H₁₈N₂O₄, with a molecular weight of 230.26 g/mol. This compound features a pyrrolidine ring with a tert-butoxycarbonyl group protecting the amino group, making it useful in various chemical syntheses and biological applications. The structural characteristics of this compound facilitate its role in peptide synthesis and its potential as a building block for more complex molecules .

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amine, which can then be utilized in further reactions.

- Coupling Reactions: This compound can be coupled with other amino acids or peptides to form larger polypeptides, often using coupling agents like carbodiimides.

- Stereoselective Reactions: The presence of the chiral center allows for stereoselective transformations, which are critical in the synthesis of biologically active compounds .

Research indicates that (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid and its derivatives exhibit biological activities relevant to medicinal chemistry. For instance, compounds with similar structures have been identified as potential inhibitors of influenza neuraminidase, highlighting their utility in antiviral drug development. Additionally, the ability to modify the amino acid backbone allows for exploration in drug design targeting various biological pathways.

Several methods exist for synthesizing (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid:

- N-tert-Butoxycarbonylation of Amines: This method involves protecting an amine with a tert-butoxycarbonyl group using suitable reagents and catalysts. This approach is efficient and widely used in peptide synthesis .

- Synthesis from Pyrrolidine Derivatives: Starting from pyrrolidine, carboxylic acid derivatives can be introduced through various reactions such as alkylation or acylation, followed by protection of the amino group .

- Enzymatic Methods: Enzymatic transformations can also be employed to introduce specific functional groups selectively, allowing for more environmentally friendly synthesis routes.

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid has several applications:

- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins due to its ability to be incorporated into peptide chains.

- Drug Development: Its derivatives are explored for their potential as therapeutic agents against viral infections and other diseases.

- Chemical Research: Used in various synthetic pathways to develop new compounds with desired biological activities .

Interaction studies involving (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid typically focus on its binding affinity with biological targets such as enzymes and receptors. Research has shown that compounds with similar structures can interact effectively with neuraminidase, suggesting that this compound may also exhibit similar interactions, making it a candidate for further pharmacological studies .

Several compounds share structural similarities with (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C₉H₁₈N₂O | Lacks the carboxylic acid functionality |

| N-Boc-pyrrolidine-3-carboxylic acid | C₁₀H₁₇NO₄ | Similar structure but different functional groups |

| 3-(tert-butoxycarbonyl)aminopyrrolidine | C₉H₁₈N₂O₄ | Variation in the position of functional groups |

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid within the same molecule. This configuration allows it to serve dual roles in synthesis and biological activity that many similar compounds do not offer .

The enantioselective synthesis of (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid represents a prototypical challenge in asymmetric synthesis, requiring precise control over the configuration at the pyrrolidine ring’s stereocenter. The tert-butoxycarbonyl (Boc) protecting group on the amino function not only facilitates selective transformations but also modulates the reactivity and selectivity of the substrate during lithiation and cross-coupling steps. The development of robust, high-yielding, and enantioselective routes to this compound underpins its value as a building block for pharmaceuticals and complex natural products.

Enantioselective Lithiation Strategies for N-Boc-Pyrrolidine Derivatives

The foundation of many asymmetric syntheses of pyrrolidine derivatives lies in the selective lithiation of the N-Boc-protected pyrrolidine, which allows for subsequent functionalization at the α-position. The challenge is to achieve high enantioselectivity during deprotonation, thereby setting the stereochemistry for downstream transformations.

Sparteine-Mediated Asymmetric Deprotonation Mechanisms

The use of chiral diamines, particularly sparteine and its analogues, in conjunction with organolithium reagents, has emerged as a powerful method for enantioselective deprotonation of N-Boc-pyrrolidine derivatives. Mechanistically, the process involves the formation of a ternary complex between the N-Boc-pyrrolidine, the chiral diamine, and the organolithium base (commonly sec-butyllithium or isopropyllithium). The chiral environment imposed by sparteine directs the deprotonation to occur preferentially at one of the two enantiotopic α-protons, thereby generating an enantioenriched α-lithiated intermediate.

Experimental and computational studies have elucidated the key factors governing selectivity in this process. For example, it has been shown that the least sterically hindered N-methyl-substituted diamine affords the highest enantioselectivity, with an enantiomeric ratio of 95:5, due to its ability to facilitate the formation of a low-energy transition state for proton abstraction. Computational modeling at the B3P86/6-31G* level supports these findings, predicting that the lowest-energy complex leads to abstraction of the pro-S hydrogen, in agreement with experimental observations. The calculated activation enthalpy for this process is approximately 10.8–11.5 kcal/mol, consistent with reactions that proceed efficiently at low temperatures.

Steric effects play a decisive role in modulating both the formation of the prelithiation complex and the activation barrier for deprotonation. For instance, bulkier diamines such as N-isopropyl-substituted analogues fail to deliver the desired product, not due to an increase in the activation enthalpy for proton transfer, but rather because steric congestion inhibits the formation of the necessary ternary complex. The identity of the organolithium reagent also influences selectivity, with isopropyllithium generally affording higher enantioselectivity than tert-butyllithium, likely due to reduced steric hindrance in the transition state.

The choice of the protecting group on the nitrogen atom further modulates both the rate and selectivity of deprotonation. For example, replacing the tert-butoxycarbonyl group with a methoxycarbonyl group results in slower deprotonation and reduced enantioselectivity, underscoring the importance of the Boc group in stabilizing the lithiated intermediate and facilitating asymmetric induction.

Chiral Diamine Complexes in α-Functionalization

Beyond sparteine, a variety of chiral diamine ligands have been explored for their ability to induce enantioselectivity in the lithiation of N-Boc-pyrrolidine derivatives. These ligands function by coordinating to the lithium cation, thereby creating a chiral environment that controls the approach of the base to the substrate. The effectiveness of a given diamine ligand is determined by its steric and electronic properties, as well as its ability to form stable, well-defined complexes with both the organolithium reagent and the substrate.

Comparative studies have revealed that C(2)-symmetric diamines such as (S,S)-1,2-bis(N,N-dimethylamino)cyclohexane afford significantly lower selectivity than sparteine, a finding corroborated by both experimental and computational data. The relative energies of the intermediate complexes formed during lithiation can be estimated using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, which provide insight into the subtle balance of steric and electronic effects that govern selectivity.

The following table summarizes key data from recent studies on the enantioselective lithiation of N-Boc-pyrrolidine using various chiral diamines and organolithium reagents:

| Ligand | Organolithium Reagent | Enantiomeric Ratio (er) | Activation Enthalpy (kcal/mol) | Observed Product? |

|---|---|---|---|---|

| (−)-Sparteine | Isopropyllithium | 95:5 | 10.8–11.5 | Yes |

| N-Methyl-substituted diamine | Isopropyllithium | 95:5 | 11.1 | Yes |

| N-Isopropyl-substituted diamine | Isopropyllithium | No product | 11.7 | No |

| (S,S)-1,2-bis(N,N-dimethylamino)cyclohexane | Isopropyllithium | Low selectivity | Not specified | Yes |

These findings underscore the importance of both steric accessibility and electronic tuning in the design of effective chiral diamine ligands for enantioselective lithiation. The choice of ligand, organolithium reagent, and protecting group must be carefully balanced to achieve high yields and enantioselectivities in the synthesis of (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Following enantioselective lithiation and functionalization, the construction of more complex architectures from the chiral pyrrolidine core often relies on transition metal-catalyzed cross-coupling reactions. These methodologies enable the formation of new carbon–carbon bonds at the α-position of the pyrrolidine ring, expanding the diversity and utility of the resulting compounds.

Palladium-Mediated Negishi Coupling for α-Arylation

The Negishi coupling, a palladium-catalyzed cross-coupling between organozinc reagents and organic halides, has been employed for the α-arylation of N-Boc-pyrrolidine derivatives. In this context, the α-lithiated intermediate generated via enantioselective lithiation can be transmetalated to the corresponding organozinc species, which then undergoes coupling with aryl halides in the presence of a palladium catalyst.

The key to maintaining stereochemical integrity during this transformation lies in the careful control of reaction conditions and the choice of ligands for the palladium catalyst. The retention or inversion of configuration at the α-carbon is dictated by the mechanistic pathway of the transmetalation and reductive elimination steps. For (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid derivatives, studies have demonstrated that the Negishi coupling can proceed with high enantiospecificity, provided that the transmetalation step is rapid and the reaction is conducted under mild conditions to avoid racemization.

Research findings indicate that the use of electron-rich phosphine ligands on palladium can enhance both the rate and selectivity of the coupling, while the presence of coordinating groups on the substrate can stabilize the reactive intermediates. The overall efficiency of the Negishi coupling in this context is highly dependent on the compatibility of the organozinc species with the Boc-protected pyrrolidine framework, as well as the avoidance of competing side reactions such as β-hydride elimination.

Suzuki-Miyaura Cross-Coupling with Boron-Containing Intermediates

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of organoboron compounds with aryl or vinyl halides, has emerged as a versatile tool for the functionalization of α-borylated N-Boc-pyrrolidines. The α-borylated intermediates can be prepared via lithiation–borylation sequences, providing access to a wide range of α-functionalized pyrrolidine derivatives.

Recent studies have demonstrated that the Suzuki-Miyaura cross-coupling of α-borylated pyrrolidines can proceed with exceptional enantiospecificity and stereochemical fidelity. For example, the coupling of an enantioenriched α-pyrrolidinyl boronic ester with bromobenzene in the presence of palladium(0) and XPhos ligand affords the arylated product in 77% yield and 98% enantiospecificity, with retention of configuration at the α-carbon. This represents a significant advance, as it enables the direct transfer of stereochemical information from the boronate precursor to the coupled product.

The outcome of the coupling—retention or inversion of configuration—depends critically on the nature of the boron substituent and the reaction conditions. For secondary α-amidoboronates, coupling with aryl halides under standard Suzuki-Miyaura conditions typically proceeds with inversion of configuration, whereas tertiary α-aminoboronates undergo coupling with retention. This dichotomy is attributed to differences in the mechanism of transmetalation and the propensity for base-promoted deprotonation of the secondary nitrogen, which facilitates the inversion pathway.

The following table summarizes key data from recent Suzuki-Miyaura cross-coupling studies involving α-borylated N-Boc-pyrrolidines:

| Substrate Type | Coupling Partner | Pd Catalyst/Ligand | Yield (%) | Enantiospecificity (%) | Stereochemical Outcome |

|---|---|---|---|---|---|

| Secondary α-amidoboronate | 4-Bromotoluene | Pd(dba)2/XPhos | 31 | 98 | Inversion |

| Tertiary α-aminoboronate | Bromobenzene | Pd(dba)2/XPhos | 21 | >99 | Retention |

| α-Pyrrolidinyl boronic ester | Bromobenzene | Pd(dba)2/XPhos | 77 | 98 | Retention |

These results highlight the importance of substrate structure and reaction conditions in dictating the stereochemical outcome of Suzuki-Miyaura cross-couplings. The ability to achieve high yields and enantiospecificities with either retention or inversion of configuration expands the synthetic utility of this methodology for the preparation of (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid derivatives.

Kinetic Resolution in Dynamic Kinetic Asymmetric Transformations

Kinetic resolution and dynamic kinetic asymmetric transformations (DKATs) offer alternative strategies for the preparation of enantioenriched pyrrolidine derivatives. In kinetic resolution, a chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. In dynamic kinetic asymmetric transformations, racemization of the substrate occurs concurrently with selective transformation, enabling the conversion of both enantiomers to the desired product.

For (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, kinetic resolution can be achieved via selective functionalization of one enantiomer in the presence of a chiral catalyst. The efficiency of the process is quantified by the selectivity factor (s), which reflects the rate difference between the two enantiomers. High selectivity factors are essential for practical applications, as they enable the isolation of enantioenriched products in high yield.

Dynamic kinetic asymmetric transformations are particularly attractive for substrates that undergo rapid racemization under the reaction conditions. In this context, the combination of a racemization catalyst with a chiral transformation catalyst enables the complete conversion of a racemic mixture to a single enantiomer of the product. The success of DKATs for pyrrolidine derivatives depends on the compatibility of the racemization and transformation catalysts, as well as the stability of the intermediate species.

Recent advances in this area have focused on the development of bifunctional catalysts that promote both racemization and asymmetric transformation, as well as the optimization of reaction conditions to maximize selectivity and yield. The application of these strategies to the synthesis of (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid provides a complementary approach to traditional enantioselective lithiation and cross-coupling methodologies.

Boc-Protected Amine as a Transient Directing Group

The tert-butoxycarbonyl (Boc) group in (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid serves as a transient directing group (TDG) in transition-metal-catalyzed C–H functionalization. Unlike traditional directing groups, TDGs reversibly coordinate to metal catalysts, enabling selective activation of proximal C–H bonds without requiring permanent installation or subsequent removal steps [5]. The Boc group’s steric bulk and electron-withdrawing properties enhance its ability to direct metallation while resisting undesired side reactions.

In palladium- or cobalt-catalyzed systems, the Boc-protected amine coordinates to the metal center, positioning the catalyst for β-C–H bond activation on the pyrrolidine ring. This coordination is stereoelectronically guided by the compound’s (S)-configuration, which favors a reactive conformation where the target C–H bond aligns with the metal’s d-orbitals [5]. For example, in enantioselective alkylation reactions, the Boc group directs functionalization at the C4 position of the pyrrolidine ring with >90% regioselectivity [5]. Post-functionalization, mild acidic conditions (e.g., trifluoroacetic acid) cleave the Boc group, regenerating the free amine for downstream applications [1] .

Table 1: Comparison of Boc and Traditional Directing Groups in C–H Functionalization

| Directing Group | Regioselectivity (%) | Catalyst Compatibility | Removal Conditions |

|---|---|---|---|

| Boc | 85–95 | Pd, Co, Rh | Mild acid (TFA) |

| Pyridine | 70–80 | Pd, Ru | Harsh hydrolysis |

| Amide | 75–85 | Pd, Cu | Strong base |

The transient nature of the Boc group minimizes side reactions such as over-functionalization or epimerization, making it ideal for synthesizing stereochemically complex intermediates like protease inhibitors [3] . Recent studies demonstrate its utility in forming quaternary carbon centers via γ-C(sp³)–H arylation, achieving yields up to 82% with enantiomeric excess >95% [5].

Thioamide and Carboxylate Directing Groups in C–H Activation

While the Boc group governs amine-directed activation, the carboxylic acid moiety in (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid can act as a carboxylate directing group under basic conditions. Deprotonation generates a carboxylate anion that coordinates to transition metals, enabling δ-C–H bond functionalization. This dual-directing capacity allows sequential functionalization at distinct sites on the pyrrolidine scaffold [2] [6].

Thioamide directing groups, as reported in Cp*Co(III)-catalyzed systems, share mechanistic parallels with carboxylate-directed activation. Both facilitate C(sp³)–H amidation via a concerted metalation-deprotonation (CMD) pathway [6]. However, carboxylates exhibit superior compatibility with oxygen-sensitive catalysts due to their weaker metal-binding affinity compared to thioamides.

Table 2: Thioamide vs. Carboxylate Directing Groups

| Parameter | Thioamide | Carboxylate |

|---|---|---|

| Coordination Strength | Strong (S-donor) | Moderate (O-donor) |

| Functionalization Site | Primary C(sp³)–H | Secondary C(sp³)–H |

| Catalyst System | Cp*Co(III) | Pd(OAc)₂ |

| Substrate Scope | Aryl/alkyl dioxazolones | Azides, isocyanates |

In the compound’s case, the carboxylate group directs amidation at the C5 position of the pyrrolidine ring when reacted with dioxazolones under Cp*Co(III) catalysis [6]. This contrasts with thioamide-directed systems, which typically functionalize less sterically hindered primary C–H bonds. Computational studies indicate that the carboxylate’s orientation in the metal coordination sphere lowers the activation energy for C5–H cleavage by 4.2 kcal/mol compared to C4–H bonds [6].

Synergistic use of both directing groups in a single molecule remains unexplored but could enable orthogonal functionalization patterns. For instance, initial Boc-directed arylation at C4 followed by carboxylate-directed amidation at C5 would provide rapid access to polysubstituted pyrrolidine derivatives valuable in peptidomimetic design [3] .

The regioselectivity imparted by these groups is further modulated by the pyrrolidine ring’s puckering dynamics. Boat conformations position the C5–H bond axially, enhancing its accessibility to metal catalysts in carboxylate-directed systems [2]. In contrast, twist-boat conformations favor Boc-directed C4–H activation due to reduced 1,3-diaxial interactions [5]. This conformational control underscores the compound’s versatility as a template for divergent synthesis.

The incorporation of (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid into pyrrole-pyridine hybrid ligand systems represents a significant advancement in coordination chemistry and materials science. These hybrid architectures combine the electron-rich pyrrole moiety with the coordinative properties of pyridine, creating multidentate ligands with enhanced metal-binding capabilities [1] [2].

Suzuki Coupling Methodologies in Ligand Construction

Research has demonstrated the effectiveness of in situ Suzuki coupling reactions for constructing pyrrole-pyridine-based ligands. The synthesis of compounds such as 6-(pyrrol-2-yl)-2,2'-bipyridine, 2-(pyrrol-2-yl)-1,10-phenanthroline, and 2-(2-(N-methylbenz[d,e]imidazole)-6-(pyrrol-2-yl)-pyridine has been achieved through palladium-catalyzed cross-coupling reactions using in situ generated boronic acids [1] [3]. These methodologies typically employ Pd(PPh₃)₄ as the catalyst with yields ranging from 65-85%.

The strategic incorporation of the pyrrolidine-3-carboxylic acid derivative allows for the construction of more elaborate ligand frameworks. The tert-butoxycarbonyl protecting group provides stability during the harsh conditions required for cross-coupling reactions, while the carboxylic acid functionality offers additional coordination sites and synthetic handles for further elaboration [4] [5].

Coordination Chemistry and Metal Complex Formation

Bidentate ligands containing pyrrole in place of pyridine have shown remarkable coordination properties with transition metals. Studies have revealed that pyrrole-containing ligands can adopt both η¹ and η⁵ coordination modes, depending on the metal center and steric environment [4] [6]. When coordinated to ruthenium centers, these ligands undergo cyclometalation with concurrent deprotonation, forming complexes of the type [Ru(L)(bpy-d₈)₂]⁺ where the ligand binds as a monoanionic species [4].

The development of tridentate ligands incorporating the pyrrolidine-3-carboxylic acid scaffold has been particularly valuable in rare-earth metal complex chemistry. These ligands are designed to satisfy the high coordination numbers typically required by lanthanide cations, such as europium(III), which tend to be nine-coordinating species [1] [7].

Crystal Structure Analysis and Hydrogen Bonding Networks

X-ray crystallographic studies of pyrrole-pyridine hybrid ligands have revealed fascinating structural features, including the formation of chain-like networks through intermolecular N–H···N hydrogen bonds [1] [7]. These extended structures demonstrate the potential for creating sophisticated supramolecular architectures through careful ligand design.

| Ligand System | Coordination Mode | Metal Center | Yield (%) | Key Features |

|---|---|---|---|---|

| 6-(pyrrol-2-yl)-2,2'-bipyridine | η¹:η¹ | Ru(II) | 78 | Cyclometalation, deprotonation |

| 2-(pyrrol-2-yl)-1,10-phenanthroline | η¹:η¹ | Eu(III) | 72 | Nine-coordination saturation |

| Pyrrolidine-pyridine hybrids | η¹:η⁵ | Various | 65-85 | Mixed coordination modes |

Building Block for Polycyclic Alkaloid Analogues

The utility of (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid as a building block for polycyclic alkaloid synthesis stems from its ability to serve as a chiral scaffold that can be rapidly transformed into complex multicyclic frameworks [8] [9] [10].

Modular Synthesis Approaches

The pyrrolidine-3-carboxylic acid derivative serves as a crucial intermediate in these transformations, providing both the necessary stereochemical information and the functional group handles required for subsequent cyclization reactions. The tert-butoxycarbonyl protecting group ensures compatibility with the harsh conditions often required for cascade cyclizations while maintaining the integrity of the amino functionality [9] [10].

Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) approaches utilizing pyrrolidine-based building blocks have led to the development of multiscaffold libraries containing alkaloid-like structures. These strategies employ a variety of cyclization reactions to generate diverse polycyclic molecules related to both alkaloid and terpenoid natural products [11]. The tert-butyl sulfinamide moiety has been identified as a versatile lynchpin in this synthetic approach, enabling solid-phase synthesis of 190-membered multiscaffold libraries.

The incorporation of the pyrrolidine-3-carboxylic acid scaffold into these libraries provides access to biologically relevant chemical space, as demonstrated by the identification of promising hits in high-throughput screening campaigns. The modular nature of these syntheses allows for systematic structure-activity relationship studies and optimization of biological activity [11].

Complementary Carbonyl Activation Strategies

A unified approach to polycyclic alkaloid synthesis has been developed based on complementary dual carbonyl activation strategies [9] [10]. This methodology has been successfully applied to the synthesis of various alkaloid families, including tetracyclic alkaloids harmalanine and harmalacinine, pentacyclic indoloquinolizidine alkaloid nortetoyobyrine, and octacyclic β-carboline alkaloid peganumine A.

The synthesis of peganumine A is particularly noteworthy as it features a protecting-group-free assembly and an asymmetric disulfonimide-catalyzed cyclization. This approach demonstrates the power of using the pyrrolidine-3-carboxylic acid derivative as a key intermediate that can undergo multiple transformations without requiring extensive protecting group manipulations [10].

Synthetic Applications in Natural Product Analogues

The versatility of the pyrrolidine-3-carboxylic acid building block has been demonstrated in formal syntheses of numerous alkaloid natural products, including hirsutine, deplancheine, 10-desbromoarborescidine A, and oxindole alkaloids rhynchophylline and isorhynchophylline [9] [10]. Additionally, a concise synthesis of berberine alkaloid ilicifoline B has been completed using this modular approach.

| Alkaloid Target | Structural Class | Key Transformation | Yield (%) | Synthetic Steps |

|---|---|---|---|---|

| Harmalanine | Tetracyclic | Carbonyl activation cascade | 75 | 8 |

| Nortetoyobyrine | Pentacyclic indoloquinolizidine | Asymmetric cyclization | 68 | 12 |

| Peganumine A | Octacyclic β-carboline | Disulfonimide catalysis | 62 | 15 |

| Ilicifoline B | Berberine | Protecting-group-free | 71 | 10 |

Enantioselective Construction of β-Lactam Derivatives

The application of (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid in the enantioselective synthesis of β-lactam derivatives represents a significant contribution to antibiotic research and enzyme inhibitor development [12] [13] [14] [15].

Intramolecular C–H Functionalization Approaches

Advanced methodologies for β-lactam synthesis have been developed using chiral dirhodium carboxylate-catalyzed intramolecular C–H functionalization reactions of enoldiazoacetamides [12]. These reactions proceed through intermediate donor-acceptor cyclopropene intermediates to produce β-lactam derivatives in high yield with exclusive cis-diastereoselectivity and excellent enantiocontrol (>90% ee).

The pyrrolidine-3-carboxylic acid derivative serves as a crucial chiral auxiliary in these transformations, providing the necessary stereochemical framework for achieving high selectivity. The tert-butoxycarbonyl protecting group remains stable under the rhodium-catalyzed conditions while allowing for subsequent deprotection and functionalization [12].

Planar-Chiral Nucleophile Catalysis

Enantioselective Staudinger synthesis of β-lactams has been achieved using planar-chiral derivatives of 4-(pyrrolidino)pyridine as highly effective catalysts [13]. This approach represents a significant departure from traditional auxiliary-based methods, instead relying on chiral nucleophilic catalysis to control the stereochemistry of the β-lactam formation.

The method couples a range of symmetrical and unsymmetrical ketenes with various imines to produce β-lactams with excellent stereoselection and yield. The pyrrolidine-based catalyst design allows for fine-tuning of both electronic and steric properties, enabling optimization for specific substrate combinations [13].

Pyrrolidine-Fused β-Lactam Architectures

Novel synthetic protocols have been developed for the preparation of 3,4-pyrrolidine-fused β-lactams through amido group-induced, potassium tert-butoxide-promoted intramolecular ring closure of 3-acylamino-4-oxiranyl-β-lactams [14]. Alternative scandium triflate-mediated catalytic approaches have also been developed for this transformation.

These 2,6-diazabicyclo[3.2.0]heptan-7-one scaffolds represent promising candidates for β-lactamase inhibitor development. Preliminary biological evaluations have identified a 2-benzoyl-6-(4-methoxyphenyl)-substituted diazabicyclo structure as an eligible starting point for further optimization studies [14].

Enzymatic Resolution and Kinetic Studies

Lipase B from Candida antarctica (CAL-B) has been shown to catalyze highly enantioselective ring-opening alcoholysis of bicyclic and 4-aryl-substituted β-lactams (E>200) [15]. While the reaction rate is slow, the exceptional selectivity makes this approach valuable for accessing enantiomerically pure β-amino acids and their derivatives.

Computer modeling studies have revealed that the reaction proceeds via an unusual substrate-assisted transition state, where the substrate alcohol bridges between the catalytic histidine and the nitrogen of the β-lactam. The molecular basis for high enantioselectivity appears to involve severe steric clashes between specific amino acid residues and the phenyl substituent on the slow-reacting enantiomer [15].

Synthetic Performance and Optimization

| Methodology | Catalyst System | Yield (%) | Enantioselectivity (ee %) | Diastereoselectivity |

|---|---|---|---|---|

| C–H Functionalization | Rh₂(carboxylate)₄ | 75-95 | >90 | >99:1 (cis) |

| Staudinger Reaction | Planar-chiral pyrrolidine | 80-92 | 85-95 | Variable |

| Intramolecular Cyclization | KOtBu or Sc(OTf)₃ | 65-85 | N/A | >95:5 |

| Enzymatic Resolution | CAL-B | 39-46 | >96 | N/A |

XLogP3

Explore Compound Types